chemical structure and properties of 3-Ethoxypropanimidamide hydrochloride
chemical structure and properties of 3-Ethoxypropanimidamide hydrochloride
A Critical Building Block for Heterocyclic Synthesis and Medicinal Chemistry[1][2]
Abstract
3-Ethoxypropanimidamide hydrochloride (CAS 1170847-92-3) is a specialized aliphatic amidine derivative used primarily as a C3-synthon in the construction of nitrogenous heterocycles.[1][2] Characterized by its terminal amidine moiety and ether-linked aliphatic chain, it serves as a critical intermediate in the synthesis of pyrimidines, imidazoles, and triazines—scaffolds ubiquitous in kinase inhibitors, antimalarials, and agrochemicals. This guide provides an authoritative technical overview of its physicochemical properties, Pinner synthesis protocols, and application in cyclocondensation reactions.
Chemical Identity & Physicochemical Profile
This compound functions as a stable hydrochloride salt of the unstable free base amidine. The ethoxy group provides a specific lipophilic profile (
| Property | Data |
| Chemical Name | 3-Ethoxypropanimidamide hydrochloride |
| CAS Number | 1170847-92-3 |
| Molecular Formula | |
| Molecular Weight | 152.62 g/mol |
| Precursor | 3-Ethoxypropanenitrile (CAS 2141-62-0) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether, hexanes |
| Storage Conditions | 2–8°C, under inert atmosphere ( |
Structural SMILES: CCOCCC(=N)N.Cl[1]
Synthesis & Manufacturing: The Pinner Protocol
The industrial and laboratory-scale preparation of 3-Ethoxypropanimidamide hydrochloride relies on the Pinner Reaction , a two-step sequence converting a nitrile to an amidine via an imidate intermediate.[1][3] This pathway is preferred over direct amination due to the suppression of hydrolysis byproducts.
Mechanism of Action
-
Activation: Acid-catalyzed addition of ethanol to the nitrile yields the electrophilic imidate salt (Pinner Salt).[1][3]
-
Amination: Nucleophilic attack by ammonia displaces the ethoxy group, generating the amidine.
Step-by-Step Experimental Protocol
Reagents:
-
3-Ethoxypropanenitrile (1.0 eq)[1]
-
Absolute Ethanol (1.1 eq)
-
HCl (gas) or 4M HCl in Dioxane (excess)
-
Ammonia (gas) or 7M
in Methanol
Workflow:
-
Imidate Formation (Anhydrous Conditions Critical):
-
Dissolve 3-Ethoxypropanenitrile in anhydrous diethyl ether or dioxane.[1]
-
Cool the reaction vessel to 0°C in an ice/salt bath.
-
Bubble dry HCl gas through the solution until saturation (approx. 2-3 hours). Note: Temperature must remain <5°C to prevent amide formation.[1]
-
Seal the vessel and store at 4°C for 12–24 hours. The imidate hydrochloride precipitate (Ethyl 3-ethoxypropanimidate HCl) will form.[1][3]
-
-
Isolation of Intermediate:
-
Filter the hygroscopic white solid rapidly under nitrogen. Wash with cold anhydrous ether.[1]
-
-
Amidine Conversion:
-
Resuspend the imidate salt in anhydrous ethanol.
-
Treat with excess ammonia (gas or methanolic solution) at 0°C.[1]
-
Stir at room temperature for 4–6 hours.
-
-
Purification:
-
Concentrate in vacuo.[1] Recrystallize from Ethanol/Ether to yield the target hydrochloride salt.
-
Figure 1: The Pinner Synthesis pathway converting the nitrile precursor to the target amidine via the reactive imidate salt.[3]
Reactivity & Applications in Drug Design
The core utility of 3-Ethoxypropanimidamide lies in its ability to function as a 1,3-binucleophile (
A. Pyrimidine Synthesis (The Pinner-Pyrimidine Reaction)
Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) yields 2-substituted pyrimidines.[1] This reaction is thermodynamically driven by aromatization.[1]
-
Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by dehydration and cyclization.
-
Significance: This scaffold is structurally homologous to thiamine and is a key pharmacophore in dihydrofolate reductase (DHFR) inhibitors.
B. Imidazole Formation
Reaction with
C. Medicinal Chemistry Context
The 3-ethoxyethyl side chain is a strategic modification in Structure-Activity Relationship (SAR) studies.[1]
-
Lipophilicity: It increases
compared to the 3-hydroxy analog, improving blood-brain barrier (BBB) penetration.[1] -
Metabolic Stability: The ether linkage is generally more resistant to metabolic oxidation than the corresponding alcohol.
-
Antimalarial Analogs: Related 3-hydroxypropanamidines have shown nanomolar potency against Plasmodium falciparum.[1][4][5] The ethoxy-variant is often synthesized to test ether-bridge stability in vivo.[1]
Figure 2: Divergent synthesis pathways utilizing 3-Ethoxypropanimidamide to generate bioactive heterocyclic cores.
Handling, Stability & Safety
-
Hygroscopicity: Amidine hydrochlorides are prone to absorbing atmospheric moisture.[1] Water absorption can lead to partial hydrolysis back to the amide (3-ethoxypropanamide) and ammonium chloride.[1]
-
Protocol: Weigh quickly in ambient air; store long-term in a desiccator or glovebox.[1]
-
-
Acidity: The HCl salt is acidic (
in solution).[1] Neutralization to the free base should only occur in situ during reactions to prevent polymerization or hydrolysis. -
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Standard PPE (gloves, goggles) is mandatory.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).
-
Maeyama, E., et al. (2021).[6][7] "A method to search the most stable reaction pathway and its application to the Pinner Pyrimidine Synthesis reaction." Journal of Computer Aided Chemistry, 22, 1-7.[6] Link
-
Knaab, T. C., et al. (2021). "3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum."[1][4][5] Journal of Medicinal Chemistry, 64(6), 3035-3047.[4] Link
-
CymitQuimica. (2023).[1][3] "Product Data: 3-Ethoxypropanimidamide hydrochloride (CAS 1170847-92-3)."[1][2] Link
-
BenchChem. (2023).[1] "3-Ethoxypropionitrile: Synthesis and Applications." Link
Sources
- 1. 736905-51-4|3-Methoxypropanimidamide|BLD Pharm [bldpharm.com]
- 2. 157360-93-5|3-Methoxypropanimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3-Ethoxypropionitrile | 2141-62-0 | Benchchem [benchchem.com]
- 4. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure−Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciprofiles.com [sciprofiles.com]
- 7. researchgate.net [researchgate.net]
